molecular formula C25H21NO4 B11967360 2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione

2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione

Cat. No.: B11967360
M. Wt: 399.4 g/mol
InChI Key: CSPLOCHTPBODKN-UHFFFAOYSA-N
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Description

2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione is an organic compound that belongs to the class of nitro-indan-diones This compound is characterized by its complex structure, which includes a nitro group, an indan-1,3-dione core, and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione typically involves multi-step organic reactions. One common route starts with the nitration of an appropriate indan-1,3-dione derivative, followed by Friedel-Crafts alkylation to introduce the phenyl and isopropyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroindan-1,3-dione: Lacks the phenyl and isopropyl groups, making it less complex.

    4-Isopropylphenyl derivatives: Similar in structure but may lack the nitro or indan-dione core.

Uniqueness

2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione is unique due to its combination of a nitro group, an indan-1,3-dione core, and a phenyl group with an isopropyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-nitro-2-[phenyl-(4-propan-2-ylphenyl)methyl]indene-1,3-dione

InChI

InChI=1S/C25H21NO4/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)25(26(29)30)23(27)20-10-6-7-11-21(20)24(25)28/h3-16,22H,1-2H3

InChI Key

CSPLOCHTPBODKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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